REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].C([O-])(O)=O.[Na+].[I:15]I>O>[Cl:1][C:2]1[C:3]([F:9])=[CH:4][C:5]([NH2:6])=[C:7]([I:15])[CH:8]=1 |f:1.2|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C(N)C=C1)F
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Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the reaction was stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The reaction was extracted with DCM (4×250 mL)
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Type
|
WASH
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Details
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the combined organics were washed with sodium thiosulfate solution (2×250 mL) and brine (2×250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N)C=C1F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: CALCULATEDPERCENTYIELD | 101846.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |